Retinol-13C3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Retinol-13C3 is synthesized by incorporating stable carbon-13 isotopes into the retinol molecule. The synthesis involves the use of carbon-13 labeled precursors in a series of chemical reactions that result in the formation of this compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) to purify the final product and ensure its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Retinol-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to retinal and further to retinoic acid.
Reduction: It can be reduced back to retinyl esters.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and controlled temperatures.
Major Products Formed
Oxidation: Retinal and retinoic acid.
Reduction: Retinyl esters.
Substitution: Various substituted retinol derivatives.
Scientific Research Applications
Retinol-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes, which make it an excellent tracer in metabolic studies. Its applications include:
Chemistry: Used in studying the metabolic pathways of retinol and its derivatives.
Biology: Helps in understanding the role of retinol in cellular processes.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of retinol.
Industry: Employed in the development of new retinoid-based drugs and skincare products
Mechanism of Action
Retinol-13C3 exerts its effects by being converted into retinal and then into retinoic acid. Retinoic acid binds to nuclear receptors, specifically the retinoic acid receptor (RAR) and retinoid X receptor (RXR). These receptors act as transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Retinol-d4: Another labeled retinol compound with deuterium instead of carbon-13.
All-trans-Retinol: The non-labeled version of retinol.
Retinoic Acid: The oxidized form of retinol with similar biological activity
Uniqueness
Retinol-13C3 is unique due to its carbon-13 labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways of retinol is crucial .
Properties
Molecular Formula |
C20H30O |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-7-methyl-3-(113C)methyl-9-(2,6,6-trimethylcyclohexen-1-yl)(3,4-13C2)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i2+1,9+1,17+1 |
InChI Key |
FPIPGXGPPPQFEQ-AEZFFAMNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=[13CH]/[13C](=C/CO)/[13CH3])/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origin of Product |
United States |
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